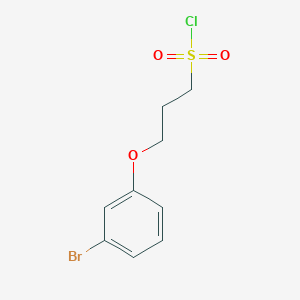

3-(3-Bromophenoxy)propane-1-sulfonyl chloride

Description

3-(3-Bromophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a brominated phenoxy group attached to a propane sulfonyl chloride backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized compounds used in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C9H10BrClO3S |

|---|---|

Molecular Weight |

313.60 g/mol |

IUPAC Name |

3-(3-bromophenoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H10BrClO3S/c10-8-3-1-4-9(7-8)14-5-2-6-15(11,12)13/h1,3-4,7H,2,5-6H2 |

InChI Key |

GZUKOMUQHFCGSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Bromophenoxy)propane-1-sulfonyl chloride typically involves the sulfonylation of 3-(3-bromophenoxy)propanol or 3-(3-bromophenoxy)propane derivatives using sulfonyl chloride reagents under controlled conditions. The key step is the introduction of the sulfonyl chloride group onto the propane chain, often via chlorosulfonation or reaction with propane-1-sulfonyl chloride.

Preparation of Propane-1-sulfonyl Chloride Precursors

Propane-1-sulfonyl chloride, a critical reagent for the preparation, can be synthesized or sourced commercially. Its preparation involves chlorosulfonation of propane derivatives or oxidation of thiols followed by chlorination.

- Reaction Conditions : Propane-1-sulfonyl chloride is commonly used as a reactive sulfonylating agent in dichloromethane solvent under inert atmosphere, often at low temperatures (0–20 °C) to control reactivity and minimize side reactions.

Sulfonylation of 3-(3-Bromophenoxy)propane

A representative synthesis involves the reaction of 3-(3-bromophenoxy)propane or its derivatives with propane-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.

- The base (triethylamine or pyridine) acts to scavenge HCl generated during sulfonylation, preventing side reactions and promoting product formation.

- Cooling during addition controls exothermic reaction and improves selectivity.

- Purification by column chromatography is essential to remove unreacted starting materials and by-products.

Alternative Conditions and Catalysis

- Use of 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane with pyridine as base has been reported to enhance reaction rates and yields. For example, methyl 3-amino-6-fluoro-2-methoxybenzoate was sulfonylated with propane-1-sulfonyl chloride under these conditions at room temperature over 14 hours, yielding 85% product.

- Pyridine alone can be used as both solvent and base for sulfonylation of 3-bromo-2,6-difluoroaniline derivatives with propane-1-sulfonyl chloride, with reaction times extending overnight at room temperature.

Analytical Characterization

- NMR Spectroscopy : ^1H NMR spectra typically show aromatic protons in the 7.0–7.5 ppm range, aliphatic protons of the propane chain between 1.0–4.0 ppm, consistent with substitution patterns.

- Mass Spectrometry : APCI or ESI ionization modes confirm molecular ion peaks corresponding to the sulfonyl chloride derivative.

- Chromatography : Purity is confirmed by HPLC or LC-MS with appropriate retention times.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 3-(3-Bromophenoxy)propane or analogues | Must be pure for best yield |

| Sulfonylating agent | Propane-1-sulfonyl chloride | Commercial or synthesized |

| Solvent | Dichloromethane or pyridine | DCM preferred for controlled reaction |

| Base | Triethylamine, pyridine, or DMAP catalyst | Neutralizes HCl, promotes reaction |

| Temperature | 0–20 °C during addition, room temperature for stirring | Cooling controls exotherm |

| Reaction time | 1–14 hours depending on conditions | Longer times with pyridine alone |

| Work-up | Aqueous wash, brine wash, drying over Na2SO4 | Standard organic extraction |

| Purification | Silica gel column chromatography | Elution with ethyl acetate/hexane mixtures |

| Yield | 70–85% | Dependent on substrate and conditions |

Research Notes and Considerations

- The presence of the bromine substituent on the phenoxy ring requires careful control of reaction conditions to avoid side reactions such as debromination or electrophilic aromatic substitution.

- Use of inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of sulfonyl chloride and oxidation side reactions.

- Cooling during addition of sulfonyl chloride is critical to maintain selectivity and prevent decomposition.

- The sulfonyl chloride group is reactive and should be handled under anhydrous conditions and stored appropriately (e.g., under argon at low temperature) to maintain stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group is highly electrophilic, facilitating reactions with nucleophiles to form sulfonamides, sulfonate esters, and thioesters.

Reaction with Amines

Primary and secondary amines readily displace the chloride to form sulfonamides. For example:

-

Conditions : Typically performed in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C .

-

Example : Reaction with methyl 3-amino-2,6-difluorobenzoate yields a sulfonamide derivative in 73% yield .

Reaction with Alcohols/Phenols

Alcohols and phenols react to form sulfonate esters:

-

Conditions : Pyridine or DMAP is often used as a catalyst in aprotic solvents.

Reaction with Thiols

Thiols generate thiosulfonate esters:

-

Applications : Useful in synthesizing sulfur-containing polymers.

Electrophilic Aromatic Substitution (EAS)

The bromophenoxy group directs further substitution on the aromatic ring. The bromine atom acts as a meta-directing group, enabling reactions such as:

Nitration

Nitration occurs at the para position relative to the bromine:

-

Conditions : Mixed with concentrated sulfuric acid at 0–5°C.

Halogenation

Additional halogens (e.g., Cl, F) can be introduced using Lewis acids like FeCl₃.

Elimination and Cyclization

Under basic conditions, the propane linker may undergo elimination to form sultones or alkenes:

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl derivatives:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

Mechanistic Insights

-

Nucleophilic Attack : The sulfonyl chloride’s sulfur atom is electrophilic due to electron-withdrawing oxygen atoms. Nucleophiles attack the sulfur, displacing chloride .

-

Aromatic Reactivity : Bromine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to meta/para positions.

Comparative Reaction Data

Scientific Research Applications

3-(3-Bromophenoxy)propane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)propane-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols . This reactivity enables the compound to form stable sulfonamide, sulfonate, and sulfone derivatives, which are valuable in various chemical and biological applications . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Key Observations :

- Bromine and chlorine substituents increase molecular weight and may enhance electrophilicity, facilitating nucleophilic substitution reactions.

- The 4-Chloro-2-methylphenoxy derivative (283.17 g/mol) is commercially available at 98% purity, suggesting stable synthesis protocols .

Alkoxy-Substituted Phenoxy Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Substituents |

|---|---|---|---|---|---|

| 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride | 1018288-81-7 | C10H13ClO4S | 264.77 | 95% | 3-Methoxyphenoxy |

| 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride | 118943-25-2 | C10H13ClO4S | 264.77 | N/A | 4-Methoxyphenoxy |

Key Observations :

- Both isomers (3- and 4-methoxy) share the same molecular formula, but regiochemistry may affect crystallinity or biological activity.

Cycloaliphatic and Complex Substituents

Bulky substituents introduce steric hindrance, impacting reactivity and material properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Substituents |

|---|---|---|---|---|---|

| 3-[(4,4-Dimethylcyclohexyl)oxy]propane-1-sulfonyl chloride | 1597807-58-3 | C11H21ClO3S | 268.80 | N/A | 4,4-Dimethylcyclohexyloxy |

| 3-(oxan-4-yl)propane-1-sulfonyl chloride | 1504599-35-2 | C8H15ClO3S | 226.72 | N/A | Oxan-4-yl (tetrahydropyran) |

Biological Activity

3-(3-Bromophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. The sulfonamide functional group is known for its diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a bromophenoxy group attached to a propane chain with a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate biosynthesis. This mechanism disrupts the synthesis of nucleic acids and ultimately inhibits bacterial growth . Studies have shown that derivatives of sulfonamides can enhance their antimicrobial efficacy through structural modifications.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Sulfanilamide | Antimicrobial | |

| Other sulfonamide derivatives | Variable efficacy |

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. The anti-inflammatory activity of this compound is attributed to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Emerging studies suggest that compounds with sulfonamide moieties can exhibit anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress. The specific activity of this compound in cancer models remains to be fully elucidated, yet preliminary findings are promising .

Study 1: Antibacterial Efficacy

In a recent study, this compound was tested against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfa drugs, suggesting enhanced potency .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling when treated with this compound compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What are the optimal synthetic routes for 3-(3-bromophenoxy)propane-1-sulfonyl chloride, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, reacting 3-bromophenol with propane sulfonyl chloride derivatives under anhydrous conditions (e.g., in dichloromethane or chloroform) in the presence of a base like triethylamine . Purification involves recrystallization using solvents such as ethyl acetate/hexane mixtures or column chromatography with silica gel (eluent: 20–30% ethyl acetate in hexane) . Purity validation requires analytical techniques:

Q. How is this compound characterized spectroscopically?

Key techniques include:

- FT-IR : Peaks at 1360–1380 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

- Mass Spectrometry : ESI-MS in negative mode should show [M-Cl]⁻ or [M-H]⁻ ions .

- Elemental Analysis : Match calculated vs. observed C, H, S, and Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. What are the reactivity trends of this compound with nucleophiles, and how do reaction conditions influence selectivity?

The sulfonyl chloride group reacts readily with amines (e.g., forming sulfonamides) and alcohols (forming sulfonate esters). Selectivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may require controlled temperatures (0–25°C) to avoid side reactions .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) favor mono-substitution, while smaller nucleophiles (e.g., methylamine) may lead to over-reaction unless stoichiometry is tightly controlled .

Q. How does the bromophenoxy moiety influence the compound’s stability under varying pH and temperature conditions?

- Acidic Conditions : The sulfonyl chloride hydrolyzes to sulfonic acid (pH < 4), while the bromophenoxy group remains stable .

- Basic Conditions : Degradation occurs rapidly (pH > 9), forming sulfonate salts and releasing bromide ions .

- Thermal Stability : Decomposes above 120°C, releasing SO₂ and HCl. Storage at –20°C under inert atmosphere (argon) is recommended .

Q. What methodologies address handling challenges due to the compound’s hygroscopic and corrosive nature?

- Handling : Use Schlenk-line techniques for moisture-sensitive reactions; PPE (gloves, goggles) is mandatory due to corrosivity .

- Quenching Spills : Neutralize with sodium bicarbonate before disposal .

Q. How is this compound applied in synthesizing bioactive molecules or functional materials?

- Proteomics : Acts as a protein-modifying reagent to introduce sulfonate groups for studying structure-function relationships .

- Medicinal Chemistry : Intermediate for bromine-containing kinase inhibitors or antibacterial sulfonamides .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.